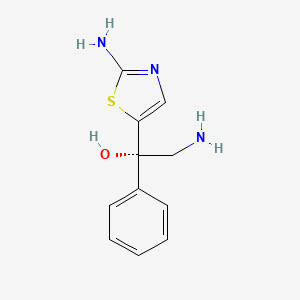
(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol is a chiral compound that features a thiazole ring, an amino group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol typically involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under controlled conditions. One efficient method involves the use of aqueous ethanol as a medium, which is both catalyst-free and environmentally friendly . The reaction is carried out at 80°C, employing group-assisted purification (GAP) chemistry to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The focus is often on optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The amino and phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol involves its interaction with various molecular targets and pathways. The thiazole ring and amino groups can interact with enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol: This compound shares the thiazole ring but has different substituents, leading to distinct properties and applications.
2-(2-Aminothiazol-5-yl)-3,6-dichloro-1,4-benzoquinones: These compounds also feature the thiazole ring but are used in different contexts, such as in the synthesis of dyes and pigments.
Uniqueness
(S)-2-Amino-1-(2-aminothiazol-5-yl)-1-phenylethanol is unique due to its specific combination of functional groups, which confer a range of chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, making it a valuable compound for asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C11H13N3OS |
|---|---|
Molecular Weight |
235.31 g/mol |
IUPAC Name |
(1S)-2-amino-1-(2-amino-1,3-thiazol-5-yl)-1-phenylethanol |
InChI |
InChI=1S/C11H13N3OS/c12-7-11(15,8-4-2-1-3-5-8)9-6-14-10(13)16-9/h1-6,15H,7,12H2,(H2,13,14)/t11-/m1/s1 |
InChI Key |
LVAWRLDZGHHIJF-LLVKDONJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@](CN)(C2=CN=C(S2)N)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C2=CN=C(S2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


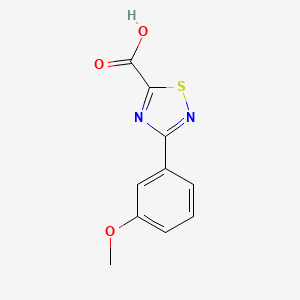
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)
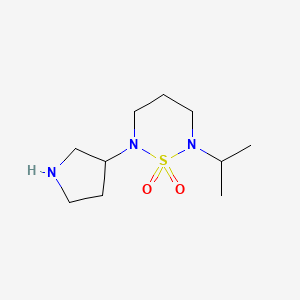
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)
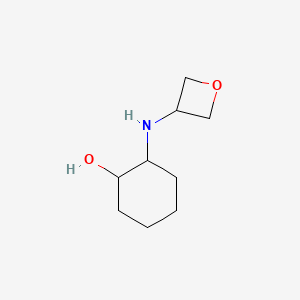
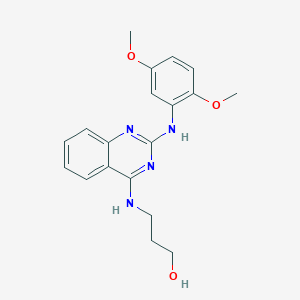
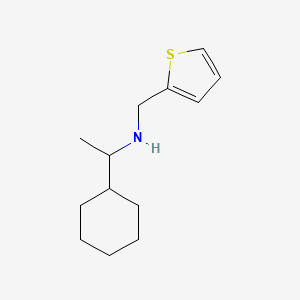
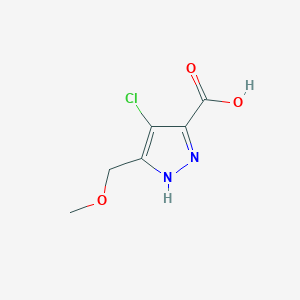
![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)
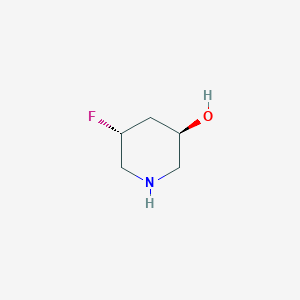
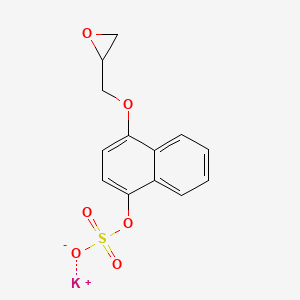


![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
